molecular formula C9H6BrNO B1287783 6-Bromo-2H-isoquinolin-1-one CAS No. 82827-09-6

6-Bromo-2H-isoquinolin-1-one

Cat. No. B1287783
CAS RN: 82827-09-6
M. Wt: 224.05 g/mol
InChI Key: ZDYXSEQHOVSTPA-UHFFFAOYSA-N
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Patent
US08012980B2

Procedure details

A solution of 4-bromo-2-[(E)-2-(dimethylamino)ethenyl]benzonitrile (Example 1a, 1.0 g) in 33% Hydrobromic acid in acetic acid (10 mL) under nitrogen was stirred at 80° C. for 4 h. The reaction mixture was diluted with water (250 mL), and the brown solid was filtered off, washed with diethyl ether and dried to afford the subtitle compound (0.70 g) as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5](C#N)=[C:4](/[CH:10]=[CH:11]/[N:12]([CH3:14])C)[CH:3]=1.C(O)(=[O:17])C>Br.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:8][CH:9]=1)[C:14](=[O:17])[NH:12][CH:11]=[CH:10]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)\C=C\N(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the brown solid was filtered off
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.